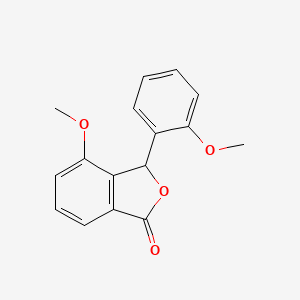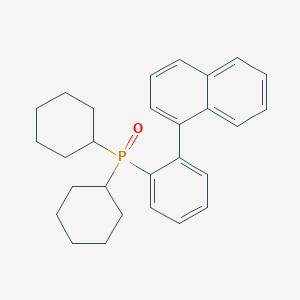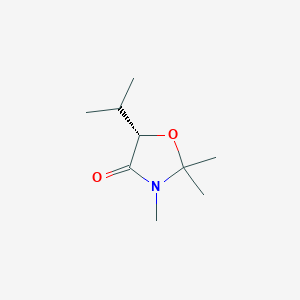
(R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is a chiral compound that features a piperazine ring substituted with a methylpyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine typically involves the reaction of ®-1-methylpyrrolidine with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced technologies such as microreactors to ensure precise control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazines.
Applications De Recherche Scientifique
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine: The enantiomer of the compound, which may exhibit different biological activities.
1-(Pyrrolidin-2-ylmethyl)piperazine: A similar compound lacking the methyl group on the pyrrolidine ring.
1-(Methylpiperazin-2-yl)methylpyrrolidine: A structural isomer with different substitution patterns.
Uniqueness
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is unique due to its specific chiral configuration and the presence of both piperazine and methylpyrrolidine moieties. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H21N3 |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
1-[[(2R)-1-methylpyrrolidin-2-yl]methyl]piperazine |
InChI |
InChI=1S/C10H21N3/c1-12-6-2-3-10(12)9-13-7-4-11-5-8-13/h10-11H,2-9H2,1H3/t10-/m1/s1 |
Clé InChI |
CSOYJQIXGATGDG-SNVBAGLBSA-N |
SMILES isomérique |
CN1CCC[C@@H]1CN2CCNCC2 |
SMILES canonique |
CN1CCCC1CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892717.png)
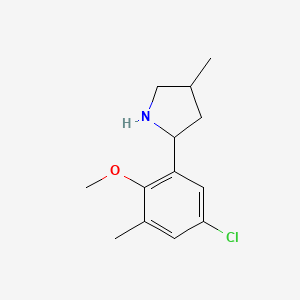
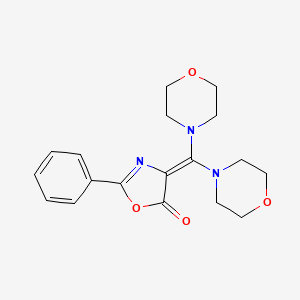
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile](/img/structure/B12892730.png)


